Iridium
Overview
Description
Iridium is a chemical element with the symbol Ir and atomic number 77. It is a member of the platinum group metals and is known for its remarkable properties, including high density, corrosion resistance, and high melting point. This compound is a silvery-white metal that is hard and brittle, making it challenging to work with. It was discovered in 1803 by Smithson Tennant and named after the Greek goddess Iris due to the colorful nature of its compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium is typically obtained as a by-product of nickel and copper mining. The extraction process involves several steps, including:
Alloy Fragmentation: Breaking down this compound-containing alloys.
Molten Acid Leaching: Using molten acids to dissolve this compound.
Molten Salt Chlorination: Chlorinating the molten salt to extract this compound.
Pressurized Chlorination: Applying pressure to chlorinate this compound.
Electrochemical Dissolution: Using electrochemical methods to dissolve this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the purification of platinum ores. The process involves:
Dissolution: Dissolving the ore in aqua regia (a mixture of nitric acid and hydrochloric acid).
Precipitation: Precipitating this compound from the solution using ammonium chloride.
Reduction: Reducing the precipitate to metallic this compound using hydrogen gas.
Chemical Reactions Analysis
Iridium undergoes various chemical reactions, including:
Oxidation: this compound can form oxides such as this compound dioxide (IrO₂) and this compound tetroxide (IrO₄). These reactions typically occur at high temperatures.
Reduction: this compound can be reduced from its oxides to its metallic form using hydrogen gas.
Substitution: this compound forms numerous coordination complexes, often involving ligands such as carbon monoxide, phosphines, and halides.
Major Products:
This compound Dioxide (IrO₂): A blue-black solid used in various industrial applications.
This compound Tetroxide (IrO₄): Formed under specific conditions and used in research.
Scientific Research Applications
Iridium has a wide range of applications in scientific research:
Chemistry: this compound complexes are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Mechanism of Action
Iridium shares similarities with other platinum group metals, such as platinum and osmium. it has unique properties that set it apart:
Comparison with Similar Compounds
- Platinum (Pt)
- Osmium (Os)
- Rhodium (Rh)
- Ruthenium (Ru)
Iridium’s unique combination of properties makes it an invaluable element in various scientific and industrial applications.
Properties
IUPAC Name |
iridium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZUEZYRPOHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064674 | |
Record name | Iridium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064674 | |
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Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Silver-white metal; [Hawley] | |
Record name | Iridium | |
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Record name | Iridium | |
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Boiling Point |
4,428 °C | |
Record name | IRIDIUM, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
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Density |
22.42 at 17 °C | |
Record name | IRIDIUM, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
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Vapor Pressure |
0.467 Pa at melting point | |
Record name | IRIDIUM, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silver-white, face-centered cubic lattice | |
CAS No. |
7439-88-5, 22542-08-1 | |
Record name | Iridium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7439-88-5 | |
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Record name | Iridium, elemental | |
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Record name | Iridium, ion(Ir4 ) | |
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Record name | Iridium | |
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Record name | Iridium | |
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Record name | Iridium | |
Source | European Chemicals Agency (ECHA) | |
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Record name | IRIDIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | IRIDIUM, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2,446 °C | |
Record name | IRIDIUM, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: Why are iridium-based oxides considered promising catalysts for acidic water oxidation?
A1: this compound-based oxides exhibit remarkable activity and stability in acidic environments, making them suitable for the oxygen evolution reaction (OER) in fuel cells and electrolyzers. []
Q2: How does the incorporation of tungsten affect the catalytic performance of this compound in acidic water oxidation?
A2: Tungsten integration creates a composite with an this compound-rich surface and a tungsten-rich core. This design enhances OER activity due to modulated oxygen intermediate adsorption energy on this compound, improved this compound species stability in acid, and high electrical conductivity provided by the metallic tungsten core. []
Q3: What is the significance of the crystal morphology of this compound tris-acetylacetonate in MOCVD this compound coatings?
A3: The morphology of this compound tris-acetylacetonate crystals influences precursor volatility during metal organic chemical vapor deposition (MOCVD). Hexagonal columnar crystals, with their larger exposed surface area, exhibit better volatility compared to tetragonal flake crystals, contributing to smoother and more uniform this compound coatings. []
Q4: How does the unstable stacking fault energy of this compound relate to its mechanical properties?
A4: this compound's high unstable stacking fault energy is thought to contribute to its brittle fracture behavior. Despite this, high-resolution transmission electron microscopy (HRTEM) studies reveal that screw dislocations in this compound dissociate by approximately 0.8 nm, a behavior similar to gold despite their differences in stacking-fault energy and elastic constants. []
Q5: How does the support material influence the formation of this compound phosphide catalysts?
A5: The support material plays a crucial role in the thermolysis of silica-supported pincer-iridium species, ultimately influencing the final product. For instance, silica supports promote the formation of phosphorus-rich this compound phosphide nanoparticles. These nanoparticles demonstrate promising activity in thermocatalytic non-oxidative butane dehydrogenation. []
Q6: How does this compound compare to platinum in terms of catalytic activity and selectivity in low-temperature ammonia oxidation?
A6: this compound exhibits higher activity and selectivity towards nitrogen formation compared to platinum in low-temperature ammonia oxidation. XPS and temperature-programmed studies suggest a stepwise dehydrogenation mechanism, with the final dehydrogenation of NH by OH to form N2 and water being the rate-determining step. []
Q7: How does the introduction of a hole-transporting moiety impact the performance of this compound complexes in OLEDs?
A7: Incorporating hole-transporting groups, like carbazole or diphenylamine, into C∧NN type ligands enhances hole injection and transport in this compound complexes. This leads to improved device efficiency and reduced efficiency roll-off at high brightness, as demonstrated with the IrNPPya complex. []
Q8: How can white light emission be achieved in OLEDs using this compound complexes?
A8: White OLEDs can be fabricated by combining this compound complexes emitting different colors. For instance, blending the orange-emitting IrNPPya with the blue emitter FIrpic resulted in a single emissive-layer WOLED with high efficiency and good CIE coordinates. [] Another approach involves using heteroleptic this compound complexes containing three different ligands, potentially enabling simultaneous red and bluish-green emission. []
Q9: How does the nature of the ligands in this compound(III) complexes influence their luminescence properties?
A9: Ligand identity significantly affects the emission color and lifetime of this compound(III) complexes. For example, cyclometalated complexes incorporating di-2-picolylamine (DPA) exhibit intense, long-lived luminescence attributed to a mixture of triplet MLCT, IL, and NLCT excited states, the relative contributions of which depend on the specific cyclometalating and diimine ligands used. []
Q10: What is the role of the azacrown ether moiety in this compound(III) complexes designed for metal cation sensing?
A10: The azacrown ether acts as a binding site for metal cations. Interestingly, in this compound(III) complexes, this moiety is part of the LUMO, leading to significant ECL changes upon metal binding, unlike analogous ruthenium(II) complexes where it is part of the HOMO. []
Q11: How is this compound-192 used in brachytherapy for cervical cancer treatment, and what are its advantages?
A11: this compound-192, with its mean gamma-ray energy of 400 keV, is a suitable radioactive source for brachytherapy. It allows for adequate tissue penetration while enabling simple and compact shielding. Its relatively short half-life (74 days) necessitates source replacement every few weeks to maintain treatment output. []
Q12: How does the electrolyte basicity affect the stability of this compound anodes in molten oxide electrolysis for iron making?
A12: Electrolyte basicity significantly impacts this compound anode stability. Acidic melts with high silica content result in significantly lower this compound loss compared to basic melts with high calcia content. This highlights the importance of electrolyte composition for the longevity of inert anodes in MOE. []
Q13: What are the potential applications of this compound oxide in micro-scalable pH sensors for biomedical use?
A13: this compound oxide demonstrates potential as a pH-sensitive material in implantable biosensors due to its linear response to pH changes. Fabrication techniques compatible with micro-fabrication, such as oxidation of pure this compound, reactive sputtering, and anodic electrodeposition, have been explored for this purpose. []
Q14: How are density functional theory (DFT) calculations used to study this compound-catalyzed reactions?
A14: DFT calculations provide valuable insights into reaction mechanisms involving this compound complexes. For example, they have been employed to investigate the C-H bond activation of cyclopropane by cationic this compound(III) complexes, revealing unexpected pathways and the influence of solvent on product selectivity. []
Q15: What spectroscopic techniques are commonly employed to characterize this compound complexes?
A15: Various spectroscopic methods are used to study this compound complexes. These include: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the complex. [, ] * Nuclear magnetic resonance (NMR) spectroscopy: Useful for determining the structure and dynamics of this compound complexes, including those with deuterium-labeled ligands. [] * X-ray photoelectron spectroscopy (XPS): Provides insights into the elemental composition and oxidation states of this compound species on catalyst surfaces. [] * UV-Vis absorption spectroscopy: Used to investigate the electronic transitions within this compound complexes and study their interaction with light. [] * Photoluminescence (PL) spectroscopy: Essential for characterizing the light emission properties of this compound complexes, particularly those used in OLEDs. [, ] * Electrochemiluminescence (ECL): Employed to study the light emission of this compound complexes upon electrochemical stimulation, especially in the context of sensing applications. []
Q16: What are the environmental concerns associated with this compound and its compounds?
A16: While this compound itself is considered relatively inert, some this compound compounds may pose environmental risks. It is crucial to develop efficient recycling and waste management strategies to minimize the release of this compound compounds into the environment. []
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